

Application Notes and Protocols for Cyproterone Acetate Administration in Preclinical Studies

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Compound of Interest

Compound Name: *Cyproterone Acetate*

Cat. No.: *B1669672*

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These application notes provide a comprehensive overview of the methods for administering **cyproterone acetate** (CPA) in a preclinical research setting. The following sections detail the mechanism of action, quantitative data from various studies, and explicit protocols for common administration routes.

Cyproterone acetate is a synthetic derivative of progesterone with potent anti-androgenic and progestogenic activities.[1] It is widely used in preclinical studies to investigate androgen-dependent pathologies and for the development of novel therapeutic strategies. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), thereby blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[2] Additionally, CPA exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and consequently, decreased testosterone production.[3]

Data Presentation: Quantitative Administration Data

The following tables summarize the dosages and administration routes of **cyproterone acetate** used in various preclinical studies.

Table 1: Oral Administration of **Cyproterone Acetate** in Rodents

Animal Model	Dosage	Vehicle	Frequency	Duration	Key Findings	Reference
Male Wistar Rats	2 or 6 mg/day	Not Specified	Daily	3 weeks	Significantly decreased adrenal weights and plasma corticosterone levels.	[4][5][6][7]
Male and Female F344 Rats	10, 25, 50, or 100 mg/kg	Olive oil	Gavage at 0, 24, and 45 hours	48 hours	Induced direct DNA damage in the liver in a sex-specific manner.	[8]
Male Sprague-Dawley Rats	10 mg/kg	Not Specified	Daily	Not Specified	Significant reduction in the weights of the ventral prostate and testes.	[9]
Male and Female Rats	30, 100, 300 mg/kg (males); 50, 150, 500 mg/kg (females)	0.25% polysorbate 80 + 0.5% methylcellulose in purified water	Daily (oral gavage)	2 years	Decreased body weights at higher doses.	[5]

Table 2: Subcutaneous Administration of **Cyproterone Acetate** in Mice

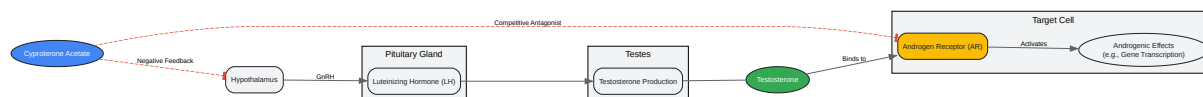
Animal Model	Dosage	Vehicle	Frequency	Duration	Key Findings	Reference
Normal adult male mice	20, 40, and 80 mg/kg	Not Specified	Every second day	5-30 days	Investigated effects on the granular duct of the submandibular gland.	[3]
Castrated and castrated-adrenalectomized mice	20 and 200 mg/kg	Not Specified	Every second day	10 days	Studied the impact on the submandibular gland in combination with testosterone propionate.	[3]

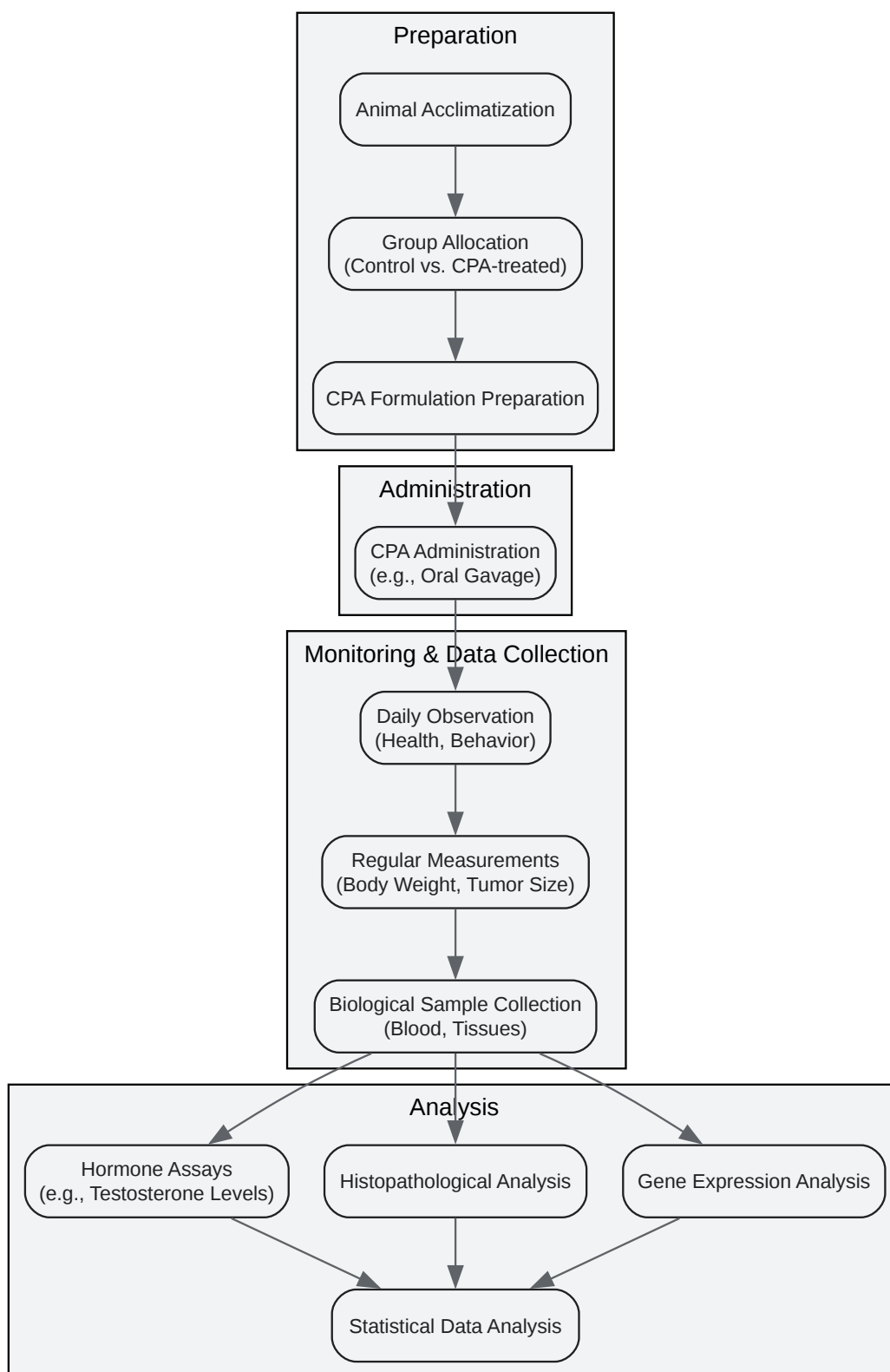
Table 3: Dietary Administration of **Cyproterone Acetate** in Mice

Animal Model	Dosage	Vehicle	Frequency	Duration	Key Findings	Reference
C57Bl/10J Mice	800 p.p.m. in diet	Standard Diet	Continuous	104 weeks	Induced hepatocellular tumors in a significant percentage of mice.	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **cypoterone acetate** and a typical experimental workflow for its evaluation in preclinical studies.





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